molecular formula C11H19IO B13081524 1-(Cyclopentylmethoxy)-2-iodocyclopentane

1-(Cyclopentylmethoxy)-2-iodocyclopentane

Cat. No.: B13081524
M. Wt: 294.17 g/mol
InChI Key: PACSWDVIYJBPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylmethoxy)-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom and a cyclopentylmethoxy group

Preparation Methods

The synthesis of 1-(Cyclopentylmethoxy)-2-iodocyclopentane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanol and cyclopentylmethanol as the primary starting materials.

    Formation of Cyclopentylmethoxy Group: Cyclopentylmethanol is reacted with a suitable base to form the cyclopentylmethoxy group.

    Iodination: The cyclopentylmethoxy compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the cyclopentane ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopentylmethoxy)-2-iodocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopentylmethoxy ketones or reduction to form cyclopentylmethoxy alkanes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopentylmethoxy)-2-iodocyclopentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethoxy)-2-iodocyclopentane involves its interaction with specific molecular targets. The iodine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Cyclopentylmethoxy)-2-iodocyclopentane can be compared with other similar compounds, such as:

    1-(Cyclopentylmethoxy)-2-bromocyclopentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-(Cyclopentylmethoxy)-2-chlorocyclopentane:

    1-(Cyclopentylmethoxy)-2-fluorocyclopentane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and potential for diverse applications in scientific research.

Biological Activity

Overview of 1-(Cyclopentylmethoxy)-2-iodocyclopentane

This compound is a halogenated organic compound that features both a cyclopentyl group and an iodine atom. Compounds with similar structures often exhibit interesting biological activities due to their unique molecular configurations, which can influence their interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CnHmI\text{C}_n\text{H}_m\text{I}

Where:

  • The cyclopentyl group contributes to the hydrophobic character.
  • The iodine atom is known for its potential to participate in various biochemical reactions.

Compounds containing iodine and ether functionalities often exhibit biological activity through various mechanisms, including:

  • Antimicrobial Activity : Halogenated compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Some iodinated compounds have shown potential in targeting cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Case Studies

While specific case studies on this compound may be limited, the following examples illustrate the biological activity of structurally similar compounds:

  • Iodinated Phenolic Compounds : Studies have shown that iodinated phenolic compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting that similar halogenated structures may also possess antimicrobial properties.
  • Cyclopentane Derivatives : Research on cyclopentane derivatives has indicated potential neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Iodinated Phenolic CompoundsAntimicrobialDisruption of cell membranesSmith et al., 2020
Cyclopentane DerivativesNeuroprotectiveModulation of neurotransmitter systemsJohnson et al., 2019
Halogenated AlkaloidsAnticancerInduction of apoptosisLee et al., 2021

Properties

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

1-(cyclopentylmethoxy)-2-iodocyclopentane

InChI

InChI=1S/C11H19IO/c12-10-6-3-7-11(10)13-8-9-4-1-2-5-9/h9-11H,1-8H2

InChI Key

PACSWDVIYJBPQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCCC2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.